3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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Overview
Description
3-(trifluoromethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is a compound of significant interest in organic chemistry due to its unique bicyclic structure and the presence of a trifluoromethyl group This compound is part of the bicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves organocatalysis, which is a method that uses small organic molecules to accelerate chemical reactions. One common approach is the reaction of a β-ketoester with crotonaldehyde under various conditions, followed by oxidation to obtain the desired bicyclic structure . The reaction conditions often involve the use of aminocatalysts and carbenes to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in the compound can yield a ketone, while reduction can revert it back to the alcohol form.
Scientific Research Applications
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure may also contribute to its binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Gelsemine: A natural product with a similar bicyclic structure, known for its antinociceptive properties.
Platensimycin: Another natural product with a bicyclo[3.2.1]octane framework, noted for its antibacterial activity.
Vitisinol D: A compound with antithrombotic properties, also containing a bicyclo[3.2.1]octane structure.
Uniqueness
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
2649011-71-0 |
---|---|
Molecular Formula |
C8H13ClF3NO |
Molecular Weight |
231.6 |
Purity |
95 |
Origin of Product |
United States |
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